molecular formula C8H11N5O B2776078 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1928735-22-1

1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2776078
CAS No.: 1928735-22-1
M. Wt: 193.21
InChI Key: SCJLOUUFNPOCAP-UHFFFAOYSA-N
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Description

The compound 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidine family, a scaffold known for diverse pharmacological activities. Its structure features:

  • A methyl group at position 1.
  • A (methylamino)methyl substituent at position 5.
  • A ketone group at position 2.

Properties

IUPAC Name

1-methyl-6-(methylaminomethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-9-4-6-11-7-5(8(14)12-6)3-10-13(7)2/h3,9H,4H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJLOUUFNPOCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(C=NN2C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-1-methylpyrazole with formamide under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core. Subsequent methylation and introduction of the methylamino group can be achieved through reductive amination using formaldehyde and methylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced properties .

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Recent studies indicate that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines, suggesting that modifications at specific positions can enhance their potency and selectivity. The incorporation of electron-withdrawing groups has been linked to improved activity against cancer cells, indicating a structure-activity relationship (SAR) that could be explored further for the development of new anticancer agents .
  • Antimicrobial Effects :
    • Compounds within this chemical class have demonstrated antimicrobial properties against a range of pathogens. Research has highlighted the effectiveness of certain derivatives in inhibiting the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents . The presence of specific functional groups appears to play a crucial role in their antimicrobial efficacy.
  • Anti-inflammatory Activity :
    • Similar pyrazolo compounds have been investigated for their anti-inflammatory effects. These compounds may inhibit key inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The modulation of inflammatory mediators through these compounds is an area ripe for exploration .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant growth inhibition in cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of inflammatory mediators

Case Study: Anticancer Evaluation

In a study conducted by MDPI, a series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications led to enhanced cytotoxicity against human cancer cell lines. Notably, compounds with a furoxan moiety exhibited synergistic effects when combined with traditional chemotherapy agents, suggesting potential for combination therapies in cancer treatment .

Case Study: Antimicrobial Activity

Another research effort focused on the synthesis of pyrazolo derivatives aimed at combating fungal infections. The study revealed that specific substitutions on the pyrazole ring significantly increased antifungal activity compared to existing treatments. This highlights the compound's potential as a new antifungal agent that could be developed further through medicinal chemistry approaches .

Mechanism of Action

The mechanism of action of 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through competitive binding, where the compound competes with ATP for the active site .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents (Position) Key Properties/Activities Reference
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-CH₃, 6-ClCH₂, 4-Cl Intermediate for disubstituted derivatives; antibacterial/antiproliferative potential
Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) No substituents at 1 or 6 Treats gout via xanthine oxidase inhibition
1-(2-Hydroxyethyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-(CH₂CH₂OH), 6-SH Enhanced solubility due to -SH and -OH groups
5-Amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-Ph, 6-CH₃, 5-NH₂ Potential hydrogen bonding via amino group
6-Ethyl-1-(2-hydroxy-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-(CH₂CH(C₆H₅)OH), 6-CH₂CH₃ Bulky substituents may affect bioactivity

Key Observations :

  • Position 1 : Methyl (target compound) vs. phenyl () or hydroxyethyl (). Methyl groups enhance metabolic stability compared to polar substituents.
  • Position 6: (Methylamino)methyl (target) vs. chloromethyl () or mercapto (). The methylamino group may improve solubility and receptor interactions via hydrogen bonding.
  • Position 4: Ketone (target) vs. chloro () or unmodified (Allopurinol). Ketones are less reactive than chlorides, influencing synthetic versatility.

Physicochemical Properties

  • NMR Shifts :
    • Methyl groups in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine appear at 4.08 ppm (¹H-NMR) .
    • Mercapto groups () show broad peaks near 3–4 ppm.
  • Solubility: Hydroxyethyl () and amino () substituents increase water solubility compared to hydrophobic methyl or phenyl groups.

Biological Activity

1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound notable for its potential biological activities, particularly in the field of cancer research. This compound primarily functions as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in regulating the cell cycle. The inhibition of CDK2 by this compound leads to significant anti-proliferative effects in various cell lines, marking it as a candidate for further medicinal chemistry research.

Target and Mode of Action

The primary target of this compound is CDK2. By binding to the active site of CDK2, the compound inhibits its activity, disrupting normal cell cycle progression. This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Biochemical Pathways

Inhibition of CDK2 has cascading effects on various biochemical pathways:

  • Cell Cycle Regulation : The compound's interaction with CDK2 prevents phosphorylation of key substrates necessary for cell cycle progression.
  • Apoptosis Induction : The resultant accumulation of cells in specific phases of the cell cycle can trigger apoptotic pathways.

Cellular Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MDA-MB-231 (Breast Cancer) : The compound demonstrated an IC50 value ranging from 2.43 to 7.84 µM.
  • HepG2 (Liver Cancer) : It showed an IC50 value between 4.98 and 14.65 µM.

These findings suggest that the compound may selectively inhibit cancerous cells while sparing non-cancerous cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cytotoxicity Studies : A study found that compounds similar to this compound exhibited effective inhibition of microtubule assembly at concentrations around 20 µM, indicating potential as microtubule destabilizing agents .
  • Apoptosis Induction : In cellular assays, compounds were shown to enhance caspase-3 activity significantly at higher concentrations (10 µM), confirming their role in inducing apoptosis in cancer cells .
  • In Vivo Studies : While specific in vivo data for this compound is limited, related pyrazole derivatives have shown promising anticancer activities across various models .

Comparative Analysis

Compound NameTargetIC50 (µM)Cellular Effects
This compoundCDK2MDA-MB-231: 2.43–7.84; HepG2: 4.98–14.65Cytotoxicity, Apoptosis Induction
PazopanibVEGFR~10Anticancer activity in renal and soft tissue sarcomas
RuxolitinibJAK1/2~0.5Treatment for myelofibrosis and polycythemia vera

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how is structural validation performed?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidin-4-one core functionalization. For example, analogous compounds are synthesized via nucleophilic substitution at position 6 using methylamino-methyl groups . Post-synthesis, structural validation employs:

  • Nuclear Magnetic Resonance (NMR): To confirm substituent positions and methylamino-methyl linkage.
  • High-Resolution Mass Spectrometry (HRMS): For molecular weight verification.
  • X-ray Crystallography (if applicable): To resolve stereochemical ambiguities .

Q. What analytical methods are critical for assessing purity and stability under laboratory conditions?

Methodological Answer:

  • HPLC/UV-Vis: Quantify purity (>95% threshold for research-grade material) and detect degradation products .
  • Thermogravimetric Analysis (TGA): Assess thermal stability, especially for storage recommendations (e.g., -20°C in inert atmospheres) .
  • Accelerated Stability Studies: Use controlled humidity/temperature chambers to simulate long-term storage .

Q. How are solubility and formulation challenges addressed for in vitro assays?

Methodological Answer:

  • Solubility Screening: Test in DMSO, PBS, and cell culture media (e.g., DMEM) with sonication or co-solvents (e.g., cyclodextrins) .
  • Dynamic Light Scattering (DLS): Monitor colloidal stability in aqueous buffers to avoid aggregation artifacts .

Advanced Research Questions

Q. How do structural modifications at position 6 influence biological activity?

Methodological Answer: Substituent effects are evaluated via:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with varying groups (e.g., methylamino vs. hydroxyethyl) and compare bioactivity .
  • Molecular Docking: Predict binding interactions with target enzymes (e.g., kinase domains) using software like AutoDock Vina .

Q. Example Table: EC50 Values for Analogous Compounds

CompoundSubstituent at Position 6Target Organism (EC50, mg/L)Reference
8VcChiral pyridinyl groupValsa mali (0.22)
HS38Thio-propanamideDAPK1/ZIPK (IC50 ~50 nM)

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Replication: Use standardized protocols (e.g., CLSI guidelines) to minimize inter-lab variability .
  • Orthogonal Assays: Confirm antifungal activity via both mycelial inhibition and cell membrane permeability assays .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., higher efficacy against filamentous fungi vs. yeasts) .

Q. How are mechanistic studies designed to elucidate the compound’s mode of action?

Methodological Answer:

  • Transcriptomics/Proteomics: Identify differentially expressed genes/proteins post-treatment (e.g., membrane transporters, chitin synthases) .
  • Fluorescent Probes: Track cellular uptake and localization using derivatives tagged with FITC or BODIPY .
  • Electron Microscopy: Visualize ultrastructural changes in fungal hyphae (e.g., membrane disruption) .

Q. What computational tools predict metabolic pathways and toxicity profiles?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or pkCSM to estimate permeability, cytochrome P450 interactions, and hepatotoxicity .
  • Molecular Dynamics Simulations: Model interactions with human serum albumin to predict plasma protein binding .

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